Home > Products > Screening Compounds P28526 > 8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one
8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one - 2549006-82-6

8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Catalog Number: EVT-6591275
CAS Number: 2549006-82-6
Molecular Formula: C18H20N6O
Molecular Weight: 336.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one (Palbociclib)

    Compound Description: Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved by the US Food and Drug Administration for the treatment of breast cancer. [, , , , ] It exhibits good stability and excellent dissolution behavior. [] The drug's effectiveness can be limited by efflux transporters at the blood-brain barrier, specifically P-glycoprotein and breast cancer resistance protein, which prevent it from reaching tumor cells in brain cancers like glioblastoma. [] Several studies have focused on developing new crystal forms of Palbociclib to improve its physicochemical properties, dissolution, stability, and production process. [, , , ] Impurity profiling has also been a focus, with eight process-related impurities identified, including two new compounds. []

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

    Compound Description: This compound is a multikinase inhibitor that demonstrates potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases. [] It induces apoptosis of tumor cells at concentrations of approximately 30-100 nM. []

N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (2)

    Compound Description: This compound is a potent dual inhibitor of human thymidylate synthase (TS) and human dihydrofolate reductase (DHFR). [] It exhibits nanomolar GI50 values against tumor cells in culture. [] The 6-ethyl substitution significantly increases its potency and spectrum of tumor inhibition compared to its 6-methyl analog. []

    Relevance: N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (2) belongs to the thieno[2,3-d]pyrimidine class of compounds, which are structurally analogous to the pyrido[2,3-d]pyrimidine class, which includes 8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one. The thieno[2,3-d]pyrimidine ring in compound 2 binds in a "folate" mode, suggesting potential for similar binding interactions with the pyrido[2,3-d]pyrimidine scaffold. []

5,8-Dihydro-2,4-dimethyl-8-[(2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl)methyl]pyrido[2,3-d]pyrimidin-7(6H)-one (4a)

    Compound Description: This compound is a potent angiotensin II (A II) antagonist. [] It shows high potency in an AT1 receptor binding assay and effectively blocks the A II pressor response in anesthetized rats. [] Studies in Goldblatt rats demonstrate its oral bioavailability and efficacy in treating hypertension. []

    Relevance: 5,8-Dihydro-2,4-dimethyl-8-[(2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl)methyl]pyrido[2,3-d]pyrimidin-7(6H)-one (4a) shares the pyrido[2,3-d]pyrimidine core structure with 8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one, along with methyl substitutions on the pyrido[2,3-d]pyrimidine ring. This shared core structure and substitution pattern suggest potential for similar pharmacological activities. []

8-cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA) and 8-cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

    Compound Description: These compounds are iodine-124 labeled small-molecule CDK4 inhibitors. [, ] They exhibit potential as therapeutic agents due to their specific inhibition of tumor cell proliferation by targeting the CDK4/pRb/E2F pathway. [, ] Their radiopharmacological properties suggest suitability for tumor imaging using positron emission tomography. [, ]

    Relevance: Both CKIA and CKIB share the pyrido[2,3-d]pyrimidin-7-one core structure with 8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one, along with the 8-cyclopentyl and 5-methyl substitutions. Their close structural resemblance, especially the shared CDK4 inhibitory activity, indicates potential for similar biological effects. [, ]

8-Dicyclopropylmethyl-1-11C-methyl-3-propyl-xanthine (11C-MPDX)

    Compound Description: 11C-MPDX is a radiolabeled positron emission tomography tracer used to visualize adenosine A1 receptors (A1R) in the brain. [, ] Studies in rats show high uptake in regions with abundant A1R, such as striatum, hippocampus, and cerebellum. [] 11C-MPDX binding is blocked by the A1R antagonist DPCPX. Interestingly, pretreatment with ethanol and an adenosine kinase inhibitor increases 11C-MPDX uptake, potentially due to increased availability of A1R in the uncoupled state. [, ] This suggests that 11C-MPDX may act as an inverse agonist, binding preferentially to the inactive conformation of A1R. []

Overview

The compound 8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a complex heterocyclic molecule that has garnered interest for its potential applications in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinases. This compound is structurally related to other pyrido[2,3-d]pyrimidin derivatives, which are known for their biological activities.

Source

This compound is referenced in various scientific literature and patent databases, indicating its relevance in research and development. Notably, it is associated with the treatment of cell proliferative disorders, including cancer, due to its inhibitory effects on specific kinases involved in cell cycle regulation.

Classification

The compound falls under the category of heterocyclic compounds, specifically pyrido[2,3-d]pyrimidines. These compounds are characterized by their bicyclic structure that includes both pyridine and pyrimidine rings, contributing to their pharmacological properties.

Synthesis Analysis

The synthesis of 8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one involves several steps that typically include:

  1. Starting Materials: The synthesis often begins with commercially available pyridine and pyrimidine derivatives.
  2. Reactions: Key reactions may include nucleophilic substitutions and cyclization processes. For example, a similar compound was synthesized through the reaction of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine with crotonic acid, highlighting the importance of halogenated precursors in forming the final structure.
  3. Yield Optimization: Techniques such as solvent optimization and temperature control are crucial for maximizing yield and purity during synthesis.

Technical details regarding specific reaction conditions and yields can vary based on the synthetic route employed.

Molecular Structure Analysis

Structure

The molecular formula for 8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one is C22H31N5O2, with a molecular weight of approximately 397.5 g/mol. The structure features:

  • A pyrido[2,3-d]pyrimidine core.
  • Substituents including a cyclopentyl group and a pyrazinylmethyl group.
Chemical Reactions Analysis

The compound is primarily utilized in the preparation of inhibitors targeting cyclin-dependent kinases (CDK4 and CDK6). These kinases play a crucial role in regulating the cell cycle and are significant therapeutic targets in cancer treatment.

Technical Details

Reactions involving this compound can include:

  1. Formation of Derivatives: By modifying functional groups on the pyrido[2,3-d]pyrimidine scaffold.
  2. Biological Assays: Testing for inhibitory activity against CDK enzymes to evaluate potential anticancer properties.
Mechanism of Action

The mechanism by which 8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one exerts its effects involves:

  1. Inhibition of Cyclin-dependent Kinases: This compound binds to the ATP-binding site of CDK4/6, preventing their activation by cyclins.
  2. Cell Cycle Arrest: By inhibiting these kinases, the compound effectively halts cell proliferation in cancerous cells.

Data from preclinical studies indicate that such inhibitors can lead to reduced tumor growth in various cancer models.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of this compound include:

  • Appearance: Typically appears as a solid powder.

Chemical Properties

Key chemical properties include:

Relevant data indicates that derivatives of this compound maintain stability over extended periods when stored appropriately.

Applications

8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one has significant potential applications in:

  1. Cancer Therapy: As a CDK inhibitor, it is being explored for treating various cancers by interfering with cell cycle progression.
  2. Research Tools: Used in laboratory settings to study cell proliferation mechanisms and kinase signaling pathways.

Properties

CAS Number

2549006-82-6

Product Name

8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one

IUPAC Name

8-cyclopentyl-5-methyl-2-(pyrazin-2-ylmethylamino)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C18H20N6O/c1-12-8-16(25)24(14-4-2-3-5-14)17-15(12)11-22-18(23-17)21-10-13-9-19-6-7-20-13/h6-9,11,14H,2-5,10H2,1H3,(H,21,22,23)

InChI Key

XOJQHFNZSWWSDF-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NCC3=NC=CN=C3)C4CCCC4

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NCC3=NC=CN=C3)C4CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.